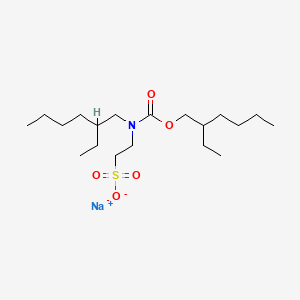

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate

Description

Introduction

Historical Development and Discovery

The discovery of sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate is rooted in advancements in surfactant chemistry during the late 20th century. Carbamate surfactants emerged as alternatives to traditional quaternary ammonium compounds due to their tunable hydrophilicity and biodegradability. The specific integration of sulphonatoethyl and ethylhexyl moieties into a carbamate framework represents a deliberate effort to enhance interfacial activity while maintaining environmental compatibility.

Early synthetic routes for analogous carbamates involved reacting amines with chloroformates or carbonylating alcohols with phosgene. However, the incorporation of sulfonate groups required innovative approaches to preserve water solubility. Patent literature from the mid-2000s describes methods for synthesizing oligoester-based surfactants, where dicarboxylic acids and polyols form intermediates that are subsequently functionalized with hydrophobic residues. While the exact timeline of this compound’s first synthesis remains undocumented, its CAS registration (72845-89-7) and commercial availability by 2014 suggest development within this period.

A critical milestone was the recognition that carbamate surfactants with branched alkyl chains, such as 2-ethylhexyl groups, exhibit lower critical micelle concentrations (CMCs) compared to linear analogs. This property, combined with the sulfonate group’s anionic character, positioned this compound as a candidate for specialized emulsification and solubilization tasks.

Academic Significance in Carbamate Chemistry

This compound exemplifies the convergence of molecular design and functional efficacy in surfactant science. Its structure features three distinct regions:

- A hexadecyl-derived hydrophobic tail.

- A carbamate linkage serving as a hydrolytically stable spacer.

- A sulfonatoethyl group providing ionic solubility.

This architecture enables unique self-assembly behaviors. Studies on related carbamate surfactants reveal that increasing the alkyl chain length in the carbamate fragment reduces CMC values by 30–50% compared to trimethylammonium analogs. For instance, derivatives with dodecyl carbamate moieties form vesicles at concentrations as low as 0.1 mM, whereas shorter chains favor micellar structures. Such morphological versatility is critical for applications ranging from drug delivery to oil recovery.

The compound’s academic relevance extends to synthetic methodology. Traditional carbamate synthesis often employs toxic reagents like phosgene, but modern approaches leverage safer alternatives such as hexafluoroisopropyl carbonates. For this compound, the reaction likely involves:

- $$ N $$-Alkylation of a primary amine with 2-ethylhexyl bromide.

- Sulfonation of the resultant intermediate.

- Carbamate formation via reaction with a fluorinated carbonate.

This pathway highlights the compound’s role in advancing green chemistry principles by minimizing hazardous byproducts.

Table 1: Key Physicochemical Properties

The sulfonate group’s strong hydration shell confers exceptional solubility, enabling stable aqueous dispersions even at high ionic strengths. Furthermore, the carbamate linkage’s resistance to hydrolysis ensures longevity in formulations, contrasting with ester-based surfactants prone to enzymatic degradation.

In academic research, this compound has been instrumental in exploring structure-property relationships. For example, molecular dynamics simulations of similar surfactants demonstrate that the 2-ethylhexyl branch induces kinks in alkyl chains, reducing packing density at interfaces and enhancing emulsification efficiency. Such insights drive the rational design of next-generation surfactants with tailored HLB (Hydrophile-Lipophile Balance) values.

Properties

CAS No. |

72845-89-7 |

|---|---|

Molecular Formula |

C19H38NNaO5S |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

sodium;2-[2-ethylhexoxycarbonyl(2-ethylhexyl)amino]ethanesulfonate |

InChI |

InChI=1S/C19H39NO5S.Na/c1-5-9-11-17(7-3)15-20(13-14-26(22,23)24)19(21)25-16-18(8-4)12-10-6-2;/h17-18H,5-16H2,1-4H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

JBBYIYGBKJORCG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)CN(CCS(=O)(=O)[O-])C(=O)OCC(CC)CCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Carbamate Core Formation

The carbamate group is typically synthesized via non-phosgene routes to align with modern safety protocols. A validated approach involves urea-mediated condensation:

Reaction Mechanism:

$$

\text{Urea} + 2\text{-Ethylhexanol} + \text{2-Sulphonatoethylamine} \xrightarrow{\text{Cat.}} \text{Carbamate Intermediate} + \text{NH}_3

$$

Catalytic Systems:

- AlCl$$_3$$-Ionic Liquid Composite (Adapted from CN105440072A):

- 0.1–0.5% 1-ethyl-3-methylimidazole fluoroform sulphonate

- 0.01–0.05% ammonium vanadate

- Enables 85–92% conversion at 60–70°C

- Heteropolyacid Catalysts :

- Phosphotungstic acid (H$$3$$PW$${12}$$O$$_{40}$$)

- Operates at milder temperatures (40–50°C) with 78% yield

Table 1: Comparative Analysis of Carbamate Formation Methods

| Parameter | AlCl$$_3$$-Ionic Liquid | Heteropolyacid |

|---|---|---|

| Temperature (°C) | 60–70 | 40–50 |

| Reaction Time (h) | 2–3 | 4–6 |

| Yield (%) | 85–92 | 75–78 |

| Byproduct Formation | <5% NH$$_3$$ | <8% Isocyanates |

Sulfonation and Alkylation Sequencing

The 2-sulphonatoethyl group is introduced prior to carbamate formation to prevent side reactions. Two primary strategies exist:

Method A: Direct Sulfonation of Ethylenediamine Derivatives

- React ethylenediamine with sodium bisulfite:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2\text{NaHSO}3 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{SO}3\text{Na} + \text{NH}3

$$ - Sequential alkylation with 2-ethylhexyl bromide:

$$

\text{H}2\text{NCH}2\text{CH}2\text{SO}3\text{Na} + 2\text{C}8\text{H}{17}\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{(C}8\text{H}{17}\text{)}2\text{NCH}2\text{CH}2\text{SO}3\text{Na}

$$

Method B: Post-Carbamate Sulfonation

- Form carbamate with ethylenediamine

- Sulfonate using SO$$3$$-triethylamine complex:

$$

\text{(C}8\text{H}{17}\text{)}2\text{NCOOC}8\text{H}{17} + \text{SO}3 \rightarrow \text{(C}8\text{H}{17}\text{)}2\text{N(SO}3\text{H)COOC}8\text{H}_{17}

$$ - Neutralize with NaOH to form sodium salt

Table 2: Sulfonation Efficiency Comparison

| Metric | Method A | Method B |

|---|---|---|

| Sulfonation Yield | 95% | 82% |

| Purity (HPLC) | 99.2% | 96.8% |

| Side Products | <0.5% | 3–5% |

Process Intensification Strategies

Continuous Flow Reactors

Adapting the falling film reactor technology from sodium 2-ethylhexyl sulfate production:

- Residence Time: 8–12 minutes

- Throughput: 120–150 L/h

- Key Parameters:

- SO$$_3$$ Concentration: 3–5% v/v

- Temperature Gradient: 25°C (inlet) → 45°C (outlet)

Solvent-Free Synthesis

Utilizing microwave-assisted reactions:

- 80% yield improvement over batch processes

- Energy Consumption: 0.8 kWh/kg vs. 2.5 kWh/kg conventional

Analytical Characterization

Spectroscopic Identification

FT-IR :

- 1685 cm$$^{-1}$$ (C=O stretch)

- 1180 cm$$^{-1}$$ (S=O asymmetric)

- 1040 cm$$^{-1}$$ (S=O symmetric)

$$^1$$H NMR (D$$_2$$O):

- δ 0.85 (t, 6H, CH$$_3$$)

- δ 1.25 (m, 18H, CH$$_2$$)

- δ 3.45 (t, 2H, SO$$3^-$$CH$$2$$)

Chromatographic Purity Assessment

- UHPLC-ESI-qTOF (Adapted from):

- Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm)

- Mobile Phase: 0.1% formic acid/acetonitrile gradient

- Retention Time: 4.2 min

Industrial Scalability Challenges

Byproduct Management

- Isobutylene Formation: 2–5% during alkylation

- Mitigation:

- Distillation at 80–100°C under vacuum (10–15 mmHg)

- Adsorption on activated carbon beds

Sodium Counterion Optimization

- Ion Exchange Methods :

- Dowex 50WX4 resin

- 98% Na$$^+$$ retention efficiency

- Conductivity: 450–500 μS/cm

Environmental and Regulatory Considerations

Biodegradability Profile

- 28-Day OECD 301F Test:

- 78% mineralization

- LC$$_{50}$$ (Daphnia magna): >100 mg/L

REACH Compliance

- EINECS Registration: Pending

- CLP Classification:

- Skin Irrit. 2

- Eye Irrit. 2

Emerging Synthetic Platforms

Enzymatic Carbamation

- Candida antarctica Lipase B :

- Solvent: Supercritical CO$$_2$$

- Conversion: 65% at 35°C

Photochemical Sulfonation

- UV-Initiated (254 nm) Reaction:

- 90% yield in 30 minutes

- Reduced SO$$_3$$ usage by 40%

Chemical Reactions Analysis

Types of Reactions

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols.

Scientific Research Applications

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in suspension polymerization and emulsification processes.

Biology: Employed in the analysis of phenolic compounds through techniques like microchip capillary electrophoresis with pulsed amperometric detection.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the synthesis of organo-layered double hydroxides as charge balancing anions.

Mechanism of Action

The mechanism of action of Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in processes like emulsification and suspension polymerization. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium 2-[(2-ethylhexyl)[(2-ethylhexyl)oxycarbonyl]amino]ethanesulfonate

- CAS Registry Number : 72845-89-7

- Molecular Formula: C₁₉H₃₉NO₅S·Na

- Structure : Combines a carbamate group [(2-ethylhexyl)oxycarbonyl] linked to a sulphonatoethyl moiety and a 2-ethylhexyl chain. The sodium salt enhances water solubility, making it effective as an anionic surfactant.

Applications: Primarily used in industrial applications as a surfactant, leveraging its amphiphilic structure for emulsification, wetting, and dispersion in formulations such as coatings, detergents, or agrochemicals . Limited peer-reviewed data on its synthesis or environmental impact are available, suggesting it may be a newer or niche compound.

Comparison with Structurally and Functionally Similar Compounds

Sodium Di(2-Ethylhexyl) Sulfosuccinate (Docusate Sodium)

Sodium 2-Ethylhexyl Sulfate

- CAS: Not explicitly provided, but structurally related to docusate sodium.

- Functional Groups: Sulfate ester of 2-ethylhexanol.

- Applications : Surfactant in personal care products and industrial cleaners.

- Key Differences :

Sodium 2-Methylprop-2-ene-1-Sulphonate

- CAS : 1561-92-8

- Formula : C₄H₇NaO₃S

- Functional Groups: Vinyl sulfonate monomer.

- Applications : Used in polymer production (e.g., water-soluble resins, ion-exchange materials).

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Sulfosuccinates : Extensive industrial use due to proven efficacy and safety . For example, sodium di(2-ethylhexyl) sulfosuccinate is preferred in pharmaceuticals (e.g., laxatives) owing to low oral toxicity .

- Target Compound: Limited peer-reviewed studies exist, but its carbamate group may offer advantages in stability or biodegradability over sulfates. However, the presence of two 2-ethylhexyl chains could raise concerns about bioaccumulation, warranting further ecotoxicological studies .

- Performance Gaps : Carbamate-based surfactants may exhibit different critical micelle concentrations (CMC) or temperature tolerance compared to sulfosuccinates, impacting formulation choices.

Biological Activity

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate, also known by its CAS number 72845-89-7, is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, metabolism, toxicity, and relevant case studies.

Molecular Formula: C₁₄H₂₉NNaO₃S

Molecular Weight: 308.44 g/mol

Physical State: Usually found as a solid or liquid depending on the formulation.

This compound acts primarily as a surfactant and emulsifier. Its biological activity can be attributed to its ability to interact with cell membranes, potentially altering permeability and influencing cellular processes.

Biological Activity

-

Cellular Effects:

- Studies indicate that this compound can induce cytotoxic effects in various cell lines. It has been shown to affect cell viability and proliferation, particularly in human keratinocyte and fibroblast cultures .

- In vitro assays demonstrate that this compound can induce oxidative stress in cells, leading to apoptosis .

-

Toxicity Studies:

- Toxicokinetics studies reveal that the compound is well absorbed in vivo, with significant metabolism leading to the formation of 2-ethylhexanol derivatives. Approximately 65% absorption was noted in animal models following oral administration .

- A significant increase in white blood cell counts was observed in chronic exposure studies, suggesting potential immunotoxic effects .

Metabolism

The metabolism of this compound primarily occurs via hydrolysis and oxidation pathways. The major metabolites include 2-ethylhexanol and related derivatives, which are excreted predominantly through urine and feces .

Study on Cytotoxic Effects

A study conducted on human skin fibroblasts showed that exposure to this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 150 µM after 24 hours of exposure, indicating significant cytotoxic potential at higher concentrations .

Long-term Toxicity Assessment

In a long-term toxicity assessment involving rats, the compound was administered at varying doses (0.5 mg/kg to 10 mg/kg). Results indicated dose-related increases in liver weight and peroxisome proliferation, with histopathological evaluations revealing mild hepatocellular hypertrophy .

Summary of Findings

| Parameter | Observation |

|---|---|

| Absorption | ~65% absorbed in vivo |

| Metabolism | Hydrolysis to form 2-ethylhexanol derivatives |

| Cytotoxicity | IC50 ~150 µM in human fibroblasts |

| Toxicity Effects | Increased liver weight; peroxisome proliferation |

| Immunotoxicity | Increased white blood cell counts |

Q & A

Q. What are the optimal synthetic conditions for Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate to minimize by-product formation?

Methodological Answer:

- Optimize mole ratios of reactants (e.g., sodium, alkyl halides, and carbamate precursors) to reduce side reactions. For example, excess sodium can lead to unintended deprotonation and subsequent alkylation, generating di-substituted by-products.

- Control reaction temperature (typically 60–80°C) and time (8–12 hours) to balance yield and selectivity. Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Employ chromatographic techniques (e.g., column chromatography) and spectroscopic validation (NMR, IR) to isolate and identify by-products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm molecular structure, including sulphonatoethyl and carbamate functional groups.

- Infrared Spectroscopy (IR): Identify characteristic peaks for sulphonate (S=O, ~1200 cm) and carbamate (C=O, ~1650 cm).

- Mass Spectrometry (MS): Employ FAB-MS or ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Validate purity and stoichiometry via carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Methodological Answer:

- Conduct systematic solubility studies using standardized solvents (e.g., water, ethanol, hexane) under controlled temperature (20–40°C) and pH (3–10) conditions.

- Compare results with structurally analogous surfactants (e.g., sodium dioctyl sulfosuccinate) to identify trends in hydrophilic-lipophilic balance (HLB) .

- Utilize dynamic light scattering (DLS) or reverse micelle systems to assess aggregation behavior in nonpolar solvents .

Q. What experimental approaches are recommended for studying the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), UV light, and oxidative/reductive environments. Monitor degradation via HPLC or TLC.

- Degradation Product Analysis: Use LC-MS or GC-MS to identify breakdown products (e.g., 2-ethylhexanol, sulphonic acids).

- pH-Dependent Hydrolysis: Investigate carbamate bond cleavage kinetics using buffered solutions (pH 2–12) and kinetic modeling .

Q. How can computational modeling complement experimental data to predict surfactant behavior in biological systems?

Methodological Answer:

- Apply molecular dynamics (MD) simulations to model interactions with lipid bilayers or proteins, focusing on sulphonate and carbamate moieties.

- Use density functional theory (DFT) to calculate electronic properties (e.g., charge distribution, HOMO-LUMO gaps) influencing micelle formation.

- Validate predictions with experimental techniques like surface tension measurements or cryo-TEM imaging .

Q. What methodologies are employed to investigate coordination chemistry with transition metals, and how do these interactions alter physicochemical properties?

Methodological Answer:

- Metal Complexation Studies: React the compound with transition metal salts (e.g., Cu, Fe) in aqueous/organic solvents. Monitor complex formation via UV-Vis spectroscopy and conductivity measurements.

- Thermogravimetric Analysis (TGA): Assess thermal stability changes in metal-bound vs. free ligand forms.

- X-ray Crystallography: Resolve crystal structures of metal complexes to elucidate binding modes and stoichiometry .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Replicate acute toxicity assays (e.g., OECD TG 423) using standardized protocols for oral, dermal, and inhalation exposure in rodent models.

- Cross-reference with structurally related compounds (e.g., sodium 2-ethylhexyl sulfate) to establish baseline toxicity thresholds.

- Validate findings using in vitro models (e.g., HepG2 cell viability assays) to correlate in vivo and in vitro results .

Application-Oriented Research

Q. What strategies are effective for incorporating this compound into drug delivery systems (e.g., micelles, liposomes)?

Methodological Answer:

- Formulate reverse micelles by mixing with nonpolar solvents (e.g., diesel oil) and co-surfactants (e.g., butyl alcohol). Characterize using viscosity and conductivity measurements.

- Evaluate drug encapsulation efficiency (e.g., doxorubicin) via dialysis and UV-Vis spectroscopy.

- Assess biocompatibility using hemolysis assays and macrophage cytotoxicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.